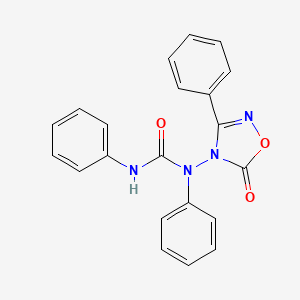
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N'-diphenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl oxalate to form the oxadiazole ring, followed by the introduction of the urea moiety through a reaction with phenyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography would be essential for large-scale production.
化学反応の分析
Types of Reactions
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学的研究の応用
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-dimethylurea
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diethylurea
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylthiourea
Uniqueness
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is unique due to its specific substitution pattern and the presence of both oxadiazole and urea moieties. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
63592-43-8 |
|---|---|
分子式 |
C21H16N4O3 |
分子量 |
372.4 g/mol |
IUPAC名 |
1-(5-oxo-3-phenyl-1,2,4-oxadiazol-4-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C21H16N4O3/c26-20(22-17-12-6-2-7-13-17)24(18-14-8-3-9-15-18)25-19(23-28-21(25)27)16-10-4-1-5-11-16/h1-15H,(H,22,26) |
InChIキー |
HWOLQOHTFBWNJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=O)N2N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




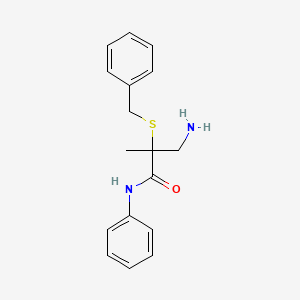
silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
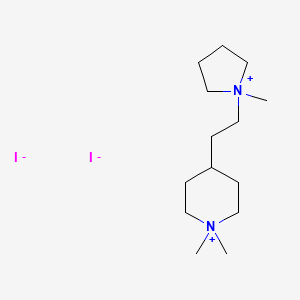
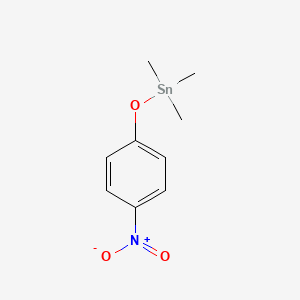
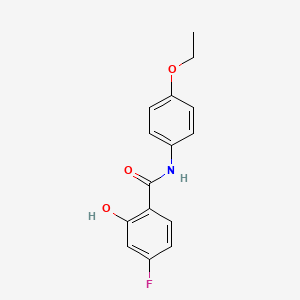
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
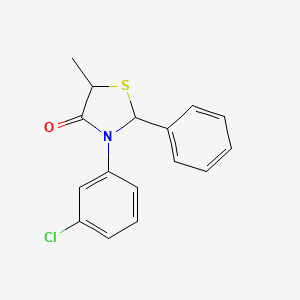
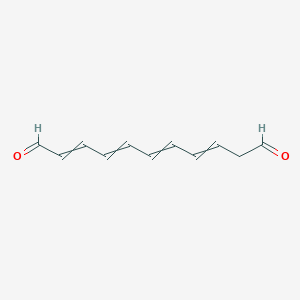
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
